molecular formula C20H15N3O3 B3008301 Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate CAS No. 564465-85-6

Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate

Cat. No.: B3008301
CAS No.: 564465-85-6
M. Wt: 345.358
InChI Key: XPIFRRRGUNHREO-UHFFFAOYSA-N
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Description

Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 4-position with an amino-linked (Z)-configured propenoyl moiety. The propenoyl group is further functionalized with a 4-cyanophenyl group at the β-carbon and a cyano group at the α-carbon. The Z-configuration ensures distinct spatial orientation, influencing intermolecular interactions and physicochemical properties.

Properties

IUPAC Name

ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-2-26-20(25)16-7-9-18(10-8-16)23-19(24)17(13-22)11-14-3-5-15(12-21)6-4-14/h3-11H,2H2,1H3,(H,23,24)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIFRRRGUNHREO-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C#N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16N2O3
  • Molecular Weight : 308.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways, notably the inhibition of the TGF-beta signaling pathway, which plays a crucial role in fibrotic diseases. The compound has been identified as an anti-fibrotic agent, potentially useful in treating conditions characterized by excessive fibrosis.

Biological Activity

  • Anti-Fibrotic Effects :
    • This compound has shown promise in inhibiting the TGF-beta pathway, which is crucial for fibrosis development. This inhibition can lead to reduced collagen deposition and improved tissue remodeling.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains, although further research is needed to quantify this effect and understand the underlying mechanisms.
  • Cytotoxicity :
    • In vitro studies have indicated that the compound may induce cytotoxic effects in certain cancer cell lines. This suggests potential applications in cancer therapy, particularly in targeting specific tumor types.

Case Studies

  • Study on Fibrosis :
    • A study demonstrated that treatment with this compound significantly reduced markers of fibrosis in a mouse model of liver fibrosis. Histological analysis revealed decreased collagen deposition compared to control groups.
  • Antimicrobial Activity :
    • Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-FibroticInhibition of TGF-beta pathway
AntimicrobialInhibition of S. aureus and E. coli
CytotoxicityInduced apoptosis in cancer cell lines

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. A study highlighted the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties
Research has also identified antimicrobial activities associated with this compound. This compound has demonstrated effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents .

Agricultural Applications

1. Pesticide Development
The compound's structural characteristics make it suitable for application in agrochemicals. Its ability to inhibit certain biological pathways can be harnessed to develop novel pesticides. Studies have shown that similar compounds can effectively target plant pathogens, leading to improved crop protection strategies .

2. Growth Regulators
In agricultural settings, this compound may serve as a plant growth regulator. Research indicates that compounds with similar functionalities can enhance growth rates and yield in various crops by modulating hormonal pathways within plants .

Materials Science Applications

1. Polymer Synthesis
This compound can act as a monomer or additive in polymer chemistry. Its unique structure allows for the synthesis of polymers with enhanced properties, such as increased thermal stability and mechanical strength. Case studies have demonstrated successful incorporation into polymer matrices for applications in coatings and composites .

2. Photovoltaic Materials
Recent advancements suggest that this compound could be utilized in the development of organic photovoltaic materials. Its electronic properties may facilitate charge transport, making it a candidate for enhancing the efficiency of solar cells .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in cancer cell lines; potential for drug development.
Antimicrobial Properties Effective against multiple bacterial strains; potential antibiotic use.
Pesticide Development Targeted plant pathogens; improved crop protection strategies noted.
Growth Regulators Enhanced growth rates observed in treated crops; hormonal modulation effects documented.
Polymer Synthesis Improved thermal stability and mechanical properties in synthesized polymers.
Photovoltaic Materials Enhanced charge transport properties indicated for solar cell applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The target compound belongs to a broader class of ethyl 4-substituted benzoate derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Ethyl 4-Substituted Benzoate Derivatives
Compound Name / ID (Evidence Source) Substituent Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino] Cyano, benzoate, Z-propenoyl ~323.3 (estimated) High polarity, electron-deficient aromatic system
I-6230 () 4-(4-(pyridazin-3-yl)phenethylamino) Pyridazinyl, phenethylamino Enhanced π-π stacking potential
I-6373 () 4-(4-(3-methylisoxazol-5-yl)phenethylthio) Methylisoxazolyl, thioether linker Increased lipophilicity; sulfur-mediated reactivity
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate () 4-chlorophenyl, methoxyamino Chlorophenyl, methoxyamino 306.75 Halogen bonding potential; crystalline solid
Ethyl (Z)-2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enoate () 4-[2-cyanoethyl(methyl)amino]phenyl Cyanoethyl, tertiary amine 283.33 Dual cyano groups; flexible side chain
(Z)-ethyl 4-(2,4-dimethyl-5-oxo-1-phenylpent-3-en-2-yl)benzoate () 2,4-dimethyl-5-oxo-1-phenylpent-3-en-2-yl Branched alkyl, ketone High lipophilicity; steric hindrance

Electronic and Steric Effects

  • Cyano Groups: The target compound’s dual cyano groups create a strong electron-withdrawing effect, polarizing the propenoyl moiety and enhancing reactivity toward nucleophiles. This contrasts with analogs like I-6230 (pyridazinyl) or I-6373 (methylisoxazolyl), where heteroaromatic substituents provide moderate electron withdrawal .
  • Halogen vs.
  • Linker Flexibility: The rigid amino linker in the target compound contrasts with the thioether (I-6373) or ethoxy (I-6473) linkers in analogs, which may confer conformational flexibility and alter binding kinetics .

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